molecular formula C12H14ClNO3 B3011705 Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate CAS No. 38285-83-5

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate

Cat. No.: B3011705
CAS No.: 38285-83-5
M. Wt: 255.7
InChI Key: RAYMRSKOBCCGSX-UHFFFAOYSA-N
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Description

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a butyl group, a chlorinated phenyl ring, and an amino-oxoacetate moiety

Mechanism of Action

Mode of Action

The presence of the chloroanilino group suggests potential electrophilic aromatic substitution reactions .

Action Environment

The action, efficacy, and stability of Butyl 2-(4-chloroanilino)-2-oxoacetate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate typically involves the reaction of butyl chloroformate with 4-chloroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

    Reaction of Butyl Chloroformate with 4-Chloroaniline:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-((4-fluorophenyl)amino)-2-oxoacetate
  • Butyl 2-((4-bromophenyl)amino)-2-oxoacetate
  • Butyl 2-((4-methylphenyl)amino)-2-oxoacetate

Uniqueness

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate is unique due to the presence of the chlorinated phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

butyl 2-(4-chloroanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-3-8-17-12(16)11(15)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMRSKOBCCGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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